molecular formula C10H9F3N4 B6248694 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine CAS No. 1838653-58-9

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine

Cat. No. B6248694
CAS RN: 1838653-58-9
M. Wt: 242.2
InChI Key:
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Description

The compound “1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine” is a secondary carboxamide. It is a selective, orally available T-type calcium channel blocker that is being studied as a potential new treatment in epilepsy . It is a member of pyrazoles, a secondary carboxamide, a member of cyclopropanes, an organofluorine compound, a nitrile, a member of pyridines and a member of benzenes .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring attached to a pyridine ring via a methylene bridge. The pyridine ring carries a trifluoromethyl group. The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.4 g/mol . Its solubility in different solvents, acidity coefficient (pKa), and other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antimicrobial properties. The trifluoromethyl group in the compound can enhance the lipophilicity, which may improve the penetration of the compound through lipid membranes of bacteria and fungi, leading to increased antimicrobial efficacy .

Antitubercular Agents

Compounds with the pyrazole moiety have shown potential as antitubercular agents. The presence of the trifluoromethyl group could potentially increase the potency against Mycobacterium tuberculosis , offering a new avenue for the treatment of tuberculosis .

Antileishmanial and Antimalarial Agents

Recent studies have indicated that pyrazole derivatives can serve as potent antileishmanial and antimalarial agents. The specific structure of “1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine” may be explored for its efficacy against Leishmania species and Plasmodium strains, which are responsible for leishmaniasis and malaria, respectively .

Anti-Inflammatory and Analgesic Applications

The pyrazole core is known to possess anti-inflammatory and analgesic activities. This compound, with its unique substituents, could be investigated for its potential to inhibit inflammatory pathways and provide pain relief in various medical conditions .

Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties. The trifluoromethyl group can influence the electronic distribution and molecular stability, which might contribute to the compound’s ability to target cancer cells and interfere with their proliferation .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. It could be designed to target specific enzymes involved in disease processes, such as reverse transcriptase in HIV or other critical enzymes in metabolic pathways .

Drug Potency Enhancement

The trifluoromethyl group is known to enhance drug potency by affecting the pKa of the molecule. This can lead to improved interactions with biological targets, such as enzymes or receptors, thereby increasing the therapeutic efficacy of the compound .

Chemical Synthesis and Drug Development

The compound can serve as a building block in chemical synthesis, leading to the development of a variety of drugs. Its structural flexibility allows for regioselective modifications, which can be exploited to synthesize drugs with desired pharmacological properties .

Mechanism of Action

The compound is a T-type calcium channel blocker, indicating that it likely works by blocking these channels on nerve cells, reducing the transmission of nerve signals . This could potentially reduce the overactivity in the brain that leads to seizures, making it a potential treatment for epilepsy .

Future Directions

Trifluoromethylpyridine derivatives, such as the compound , are being studied for their potential applications in the agrochemical and pharmaceutical industries . Given their unique physicochemical properties and biological activities, it is expected that many novel applications of these compounds will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine' involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide, which is then treated with ammonium acetate to yield the final product.", "Starting Materials": [ "5-(trifluoromethyl)pyridine-2-carbaldehyde", "hydrazine hydrate", "ammonium acetate" ], "Reaction": [ "Step 1: 5-(trifluoromethyl)pyridine-2-carbaldehyde is reacted with hydrazine hydrate in ethanol at reflux temperature to form 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide.", "Step 2: The resulting 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide is then treated with ammonium acetate in ethanol at reflux temperature to yield the final product, 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine." ] }

CAS RN

1838653-58-9

Product Name

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine

Molecular Formula

C10H9F3N4

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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